molecular formula C7H17NOS B13616206 2-Amino-2-methyl-5-(methylthio)pentan-1-ol

2-Amino-2-methyl-5-(methylthio)pentan-1-ol

Cat. No.: B13616206
M. Wt: 163.28 g/mol
InChI Key: DJOHTGHAVCHQPC-UHFFFAOYSA-N
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Description

2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-(methylsulfanyl)pentan-1-ol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate.

    Reducing agents: Lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted alcohols.

Scientific Research Applications

2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(methylsulfanyl)pentanoic acid
  • 2-amino-2-methyl-1-propanol
  • 2-amino-3-hydroxy-5-(methylsulfanyl)pentanoic acid

Uniqueness

2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a methylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

2-amino-2-methyl-5-methylsulfanylpentan-1-ol

InChI

InChI=1S/C7H17NOS/c1-7(8,6-9)4-3-5-10-2/h9H,3-6,8H2,1-2H3

InChI Key

DJOHTGHAVCHQPC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCSC)(CO)N

Origin of Product

United States

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